molecular formula C8H11NO2 B12836370 (2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 765857-50-9

(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B12836370
CAS No.: 765857-50-9
M. Wt: 153.18 g/mol
InChI Key: ABURISLLJMSTIS-IYSWYEEDSA-N
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Description

(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid is a chiral compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a cyclopentane derivative and an amine, followed by a series of cyclization and functionalization steps. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it particularly useful for studying stereospecific processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique structure can impart desirable properties to these materials, such as increased strength or improved conductivity.

Mechanism of Action

The mechanism of action of (2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application, but they often include key signaling cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane derivatives: These compounds share a similar bicyclic structure but may differ in their functional groups and stereochemistry.

    Pyrrole derivatives: These compounds contain the pyrrole ring but may have different substituents and ring systems.

Uniqueness

(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

765857-50-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(2R,3aR)-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5,7H,1-4H2,(H,10,11)/t5-,7-/m1/s1

InChI Key

ABURISLLJMSTIS-IYSWYEEDSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H](N=C2C1)C(=O)O

Canonical SMILES

C1CC2CC(N=C2C1)C(=O)O

Origin of Product

United States

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